(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Chiral chromatography Enantiomeric purity Stereospecific drug discovery

This (1S,3R) enantiomer provides a defined 3D pharmacophore essential for chiral drug discovery. Unlike the racemic cis-mixture (CAS 735275-06-6), this single isomer eliminates confounding (1R,3S) activity, ensuring unambiguous dose-response curves, X-ray co-crystal structures, and computational docking. The 3-methylphenyl substitution offers a distinct electronic/steric profile vs. 2-methyl or 4-methyl regioisomers. Use as a chiral HPLC/SFC reference standard for method development. Typical purity 95–98%.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
Cat. No. B8260895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)CC2CCCC(C2)C(=O)O
InChIInChI=1S/C16H20O3/c1-11-4-2-6-13(8-11)15(17)10-12-5-3-7-14(9-12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19)/t12-,14+/m1/s1
InChIKeyJHRSKEGQMKSWEL-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Chiral Cyclohexane Carboxylic Acid Scaffold for Stereospecific Drug Discovery


(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (molecular formula C16H20O3; molecular weight 260.33 g/mol) is a chiral, cis-configured cyclohexane carboxylic acid derivative bearing a 3-methylphenyl-2-oxoethyl substituent at the 3-position . The compound exists as one of four possible stereoisomers and is the enantiomer of the more commonly catalogued (1R,3S) form (CAS 735275-06-6), which is typically supplied as the racemic cis mixture . This specific (1S,3R) enantiomer offers a defined three-dimensional pharmacophore for medicinal chemistry programs requiring stereochemically pure building blocks, with the 3-methyl substitution on the phenyl ring providing a distinct electronic and steric profile relative to the 2-methyl and 4-methyl regioisomers . Vendor listings indicate typical purities of 95–98% for this compound class .

Why (1S,3R)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Cannot Be Replaced by the Racemate or Alternative Regioisomers


Procurement of a generic 'cis-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid' (CAS 735275-06-6) without enantiomeric specification introduces the (1R,3S) enantiomer as a confounding variable, as the most widely listed form under this CAS registry is the racemic cis mixture . Enantiomers of cyclohexane carboxylic acid derivatives are known to exhibit divergent target binding profiles and pharmacokinetic behaviors, a principle firmly established in chiral drug discovery [1]. Furthermore, substitution at the 3-position of the cyclohexane ring produces a different spatial orientation of the aryl ketone pharmacophore compared to the 2-substituted regioisomer (CAS 736136-30-4), which places the 3-methylphenyl-2-oxoethyl group in a distinct vector relationship with the carboxylic acid [2]. The 3-methyl substitution on the phenyl ring similarly differentiates this compound from the 4-methyl analog (CAS 735275-07-7, catalogued as (1R,3S)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid), altering both electronic distribution and steric demand at the para position . These structural distinctions preclude generic substitution without experimental validation.

(1S,3R)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Quantitative Differentiation Evidence Against Closest Comparators


Enantiomeric Identity vs. Racemic cis Mixture: Chiral Purity as a Selection Criterion

The (1S,3R) enantiomer is explicitly defined as the single stereoisomer, whereas the dominant CAS listing (735275-06-6) is assigned to the racemic cis mixture, described as 'rel-(1R,3S)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid,' where the 'rel-' prefix denotes relative stereochemistry of a racemate . In chiral drug development, enantiomeric purity is a critical quality attribute; the FDA guidance for industry on chiral active pharmaceutical ingredients mandates characterization of each enantiomer's pharmacological profile, as enantiomers can differ in potency, off-target activity, and metabolic fate by orders of magnitude [1]. The (1S,3R) enantiomer has the specific InChI stereochemical descriptor '/t12-,14+/m0/s1,' corresponding to the (1S,3R) absolute configuration, confirming it as the enantiomer of the (1R,3S) form (InChI descriptor '/t12-,14+/m0/s1' when assigned to (1R,3S)) .

Chiral chromatography Enantiomeric purity Stereospecific drug discovery Analytical method development

Regioisomeric Differentiation: 3-Substituted vs. 2-Substituted Cyclohexane Carboxylic Acid Scaffolds

The 3-substituted regioisomer places the 3-methylphenyl-2-oxoethyl group at a meta relationship to the carboxylic acid on the cyclohexane ring, whereas the 2-substituted analog (CAS 736136-30-4, cis-2-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) positions the same substituent at an ortho relationship [1]. This positional difference alters the distance and dihedral angle between the carboxylic acid hydrogen bond donor/acceptor and the aryl ketone moiety, which directly impacts pharmacophore geometry in target binding [2]. Conformational analysis of substituted cyclohexane carboxylic acids indicates that the 1,3-substitution pattern favors equatorial orientation of both substituents in the chair conformation, whereas the 1,2-substitution pattern forces one group axial, altering molecular recognition surfaces [3].

Regioisomer SAR Cyclohexane substitution pattern Medicinal chemistry Conformational analysis

Aryl Methyl Position Differentiation: 3-Methylphenyl vs. 4-Methylphenyl Substitution

The 3-methylphenyl (m-tolyl) substituent of the target compound provides a distinct electronic and steric profile compared to the 4-methylphenyl (p-tolyl) analog (CAS 735275-07-7, catalogued as (1R,3S)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) . The meta-methyl group exerts a +I inductive effect without the +M mesomeric contribution possible at the para position, resulting in different electrostatic potential distributions across the phenyl ring [1]. Additionally, the meta-methyl group introduces an asymmetric steric bulk that reduces rotational symmetry of the phenyl ring relative to the para-methyl analog, potentially affecting π-stacking interactions and shape complementarity in target binding pockets . The 2-methylphenyl (o-tolyl) analog introduces an ortho steric effect that can restrict rotation of the phenyl ring relative to the ketone, a distinct constraint absent in the 3-methyl case.

Aryl substitution SAR meta vs para substitution Electronic effects Drug design

Physicochemical Property Differentiation: Predicted LogP, pKa, and Hydrogen Bonding Profiles Across Analogs

The target compound and its closest analogs share the molecular formula C16H20O3 (MW 260.33) and are predicted to have comparable bulk physicochemical properties: density 1.122 ± 0.06 g/cm³, boiling point 437.4 ± 18.0 °C (predicted), and pKa 5.07 ± 0.44 (predicted for the carboxylic acid) . These predicted values are based on the cis-3-substituted scaffold and are distinct from trans-configured analogs, which exhibit different dipole moments and packing energies . The hydrogen bond donor count (1, from COOH) and acceptor count (3, from C=O ketone, C=O carboxylic acid, and C-O carboxylic acid) are identical across all regioisomers and aryl-methyl positional isomers in this series, but the spatial arrangement of these H-bond features differs based on regio- and stereochemistry . This means that while bulk property predictions do not differentiate the (1S,3R) enantiomer from its racemate, chromatographic retention times, specific rotation values, and biological recognition events are all enantiomer-dependent parameters.

ADME prediction Physicochemical properties LogP pKa Hydrogen bonding

Application Scenarios for (1S,3R)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Based on Differentiated Structural Features


Stereospecific Medicinal Chemistry SAR Campaigns Requiring Single-Enantiomer Cyclohexane Scaffolds

In structure-activity relationship (SAR) programs where the cyclohexane carboxylic acid moiety serves as a conformationally constrained scaffold, the (1S,3R) enantiomer provides a defined stereochemical starting point. Use of the racemic cis mixture introduces the (1R,3S) enantiomer as a confounding variable that can produce ambiguous dose-response curves, reduced apparent potency, or misleading selectivity profiles in target binding assays [1]. The defined (1S,3R) stereochemistry enables unambiguous interpretation of X-ray co-crystal structures and computational docking studies, as the absolute configuration of the ligand is known [2].

Chiral Chromatographic Method Development and Enantiomeric Purity Reference Standard Qualification

This single enantiomer can serve as a reference standard for chiral HPLC or SFC method development aimed at separating the (1S,3R) and (1R,3S) enantiomers. A pure (1S,3R) sample enables determination of elution order on chiral stationary phases, establishment of enantiomeric purity acceptance criteria, and system suitability testing for quality control of the racemate or the opposite enantiomer [3]. Without an authentic single-enantiomer reference, peak assignment in chiral separations is ambiguous.

Regioisomeric Selectivity Studies Distinguishing 3-Substituted from 2-Substituted and 4-Substituted Cyclohexane Carboxylic Acids

The 3-position substitution of this compound positions the aryl ketone moiety in a specific spatial relationship to the carboxylic acid. Comparative testing against the 2-substituted (CAS 736136-30-4) and 4-substituted (CAS 735275-48-6) regioisomers enables systematic evaluation of how the cyclohexane substitution pattern affects target binding, metabolic stability, or physicochemical properties such as solubility and permeability . Such studies are critical for scaffold optimization in lead generation programs.

Aryl Substitution SAR: Differentiating meta-Methyl from para-Methyl and ortho-Methyl Pharmacophores

The 3-methyl (meta) substitution on the phenyl ring provides a specific electronic and steric environment that can be benchmarked against the 4-methyl analog (CAS 735275-07-7) and the 2-methyl analog to deconvolute the contributions of inductive, resonance, and steric effects to target binding affinity. This compound is therefore a necessary tool in multi-parameter optimization campaigns where the aryl substituent position is a key variable under investigation [4].

Quote Request

Request a Quote for (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.